molecular formula C8H3F3N4S2 B11476358 3-(Thiophen-2-yl)-6-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(Thiophen-2-yl)-6-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11476358
M. Wt: 276.3 g/mol
InChI Key: JOHIJWHEJVZOSP-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)-6-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a thiophene ring, a trifluoromethyl group, and a triazolo-thiadiazole core. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-2-yl)-6-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of thiophene derivatives with triazole and thiadiazole precursors. One efficient method involves a one-pot catalyst-free procedure at room temperature, where dibenzoylacetylene reacts with triazole derivatives to form the desired compound . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis and scale-up processes can be applied. These methods would likely involve optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-2-yl)-6-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The thiophene ring and trifluoromethyl group can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring or trifluoromethyl group.

Scientific Research Applications

3-(Thiophen-2-yl)-6-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Thiophen-2-yl)-6-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    3-(Thiophen-2-yl)-1,2,4-triazole: Similar structure but lacks the trifluoromethyl group.

    6-(Trifluoromethyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole: Similar core structure but lacks the thiophene ring.

    3-(Thiophen-2-yl)-1,3,4-thiadiazole: Similar structure but lacks the triazole ring.

Uniqueness

The uniqueness of 3-(Thiophen-2-yl)-6-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its combination of functional groups, which imparts distinct chemical and physical properties. The presence of both the thiophene ring and the trifluoromethyl group enhances its reactivity and stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H3F3N4S2

Molecular Weight

276.3 g/mol

IUPAC Name

3-thiophen-2-yl-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C8H3F3N4S2/c9-8(10,11)6-14-15-5(4-2-1-3-16-4)12-13-7(15)17-6/h1-3H

InChI Key

JOHIJWHEJVZOSP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NN=C3N2N=C(S3)C(F)(F)F

Origin of Product

United States

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